molecular formula C8H6ClN3O2 B1490746 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1447966-10-0

5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1490746
CAS No.: 1447966-10-0
M. Wt: 211.6 g/mol
InChI Key: MQRCVGWDSILTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

1H NMR (400 MHz, CDCl3) :

  • δ 3.42 (s, 3H) : Methyl group at N1.
  • δ 7.92 (d, J = 5.6 Hz, 1H) : Proton at position 7 of the pyridine ring.
  • δ 8.45 (d, J = 5.6 Hz, 1H) : Proton at position 8, deshielded by the electron-withdrawing chlorine.

13C NMR (100 MHz, CDCl3) :

  • δ 162.4 and 158.1 : Carbonyl carbons (C2 and C4).
  • δ 152.7 : C5 bearing the chlorine substituent.
  • δ 28.5 : Methyl carbon at N1.

Infrared (IR) Vibrational Signatures

Key IR absorptions (cm⁻¹):

  • 1695 (s) : Stretching of C=O groups.
  • 1570 (m) : C=N vibrations in the pyrimidine ring.
  • 745 (m) : C-Cl stretching.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 211.61 ([M]⁺), with characteristic fragments:

  • m/z 176 ([M-Cl]⁺): Loss of chlorine.
  • m/z 148 : Cleavage of the pyrimidine ring.
  • m/z 105 : Pyridine fragment.

Comparative Analysis with Pyrido[2,3-d]pyrimidine Derivatives

The structural and electronic effects of substituents on pyrido[2,3-d]pyrimidine derivatives are summarized below:

Derivative Substituents Key Differences
5-Chloro-1-methyl Cl (C5), CH3 (N1) Enhanced electrophilicity at C5 due to Cl; methyl minimizes steric bulk.
7-Fluoro-6-chloro F (C7), Cl (C6) Greater polarity from fluorine; altered π-stacking in crystal structures.
Unsubstituted core None Lower molecular weight; reduced chemical shift dispersion in NMR.

The chlorine atom in 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione increases electron deficiency at C5, making it reactive toward nucleophilic substitution. In contrast, methyl substitution at N1 enhances solubility in non-polar solvents compared to unmethylated analogs.

Properties

IUPAC Name

5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-6-5(4(9)2-3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRCVGWDSILTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

Synthesis of pyrido[2,3-d]pyrimidines, including the 5-chloro-1-methyl derivative, typically involves annelation strategies where a pyrimidine ring is fused onto a pyridine nucleus or vice versa. Common approaches include:

However, these methods often require long reaction times, harsh conditions, or complex pathways. Therefore, alternative rapid and mild methods are desirable for efficient preparation.

Formylation of 6-Aminopyrimidines as Key Intermediates

A pivotal step in synthesizing pyrido[2,3-d]pyrimidines is the preparation of 4-aminopyrimidine-5-carbaldehydes, which serve as intermediates in Friedländer-type cyclocondensation reactions.

  • Formylation Reagents:

    • Acetic anhydride/formic acid mixture
    • Vilsmeier reagent (POCl3/DMF)
  • Observations:

    • Formylation at the C5 position occurs effectively only in 3-methyl-substituted pyrimidin-4(3H)-ones.
    • For 3H analogues without methyl substitution, the amino group is more nucleophilic due to lactam-lactim tautomerism, leading to formylation at the amino group instead of C5.
    • Optimized Vilsmeier formylation at 50 °C for 18 hours followed by neutralization yields 5-formyl derivatives in high yields (up to 98% for 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde).

Friedländer-Type Cyclocondensation for Bicyclic Ring Formation

The key step to form the pyrido[2,3-d]pyrimidine core involves a Friedländer-type reaction between the 6-aminopyrimidine-5-carbaldehydes and acetophenones:

  • Reaction Conditions:

    • Solvent-free fusion method
    • Catalytic amount of boron trifluoride etherate (BF3·Et2O)
    • Rapid reaction times (seconds to minutes)
  • Mechanism:

    • Initial acid-catalyzed Claisen-Schmidt condensation forms chalcone intermediates.
    • Intramolecular cyclocondensation between amino and carbonyl groups yields the bicyclic pyrido[2,3-d]pyrimidine system.
    • BF3·Et2O is compatible with ester and amide groups and prevents hydrolysis, unlike basic conditions which cause hydrolysis.

While the referenced study focuses on 7-arylpyrido[2,3-d]pyrimidines, the preparation of 5-chloro-1-methyl derivatives follows similar principles:

  • Starting from 6-amino-5-chloropyrimidin-4(3H)-one derivatives, formylation at C5 is achieved via Vilsmeier reagent under controlled conditions.
  • Subsequent cyclocondensation with appropriate ketones under BF3·Et2O catalysis furnishes the bicyclic system.
  • The methyl group at N1 is introduced either by starting from N-methylated pyrimidine precursors or by methylation post-cyclization.

Data Table: Representative Yields and Melting Points of Related Pyrido[2,3-d]pyrimidines

Entry Aryl Group (Ar) Product Type Melting Point (°C) Yield (%)
a Phenyl (C6H5) 7-arylpyrido[2,3-d]pyrimidine (X=S) 157-159 (lit. 156-157) 65
b 4-Methylphenyl X=S 175-177 50
c 4-Acetylphenyl X=S 163-165 65
d 3,4,5-Trimethoxyphenyl X=S 211-213 40
e 4-Biphenyl X=S 233-235 60
f 4-Hydroxyphenyl X=S >300 (decomp.) 40
g 4-Nitrophenyl X=S 283-285 50

Note: X=S denotes thioxo derivatives; X=O denotes oxo derivatives. Melting points and yields vary with substituents and reaction conditions.

Summary of Research Findings

  • The formylation of 6-aminopyrimidines at C5 is highly dependent on the substitution pattern and tautomeric forms.
  • Vilsmeier reagent is effective for formylation of 3-methyl derivatives, giving high yields of 5-formyl intermediates.
  • The Friedländer-type cyclocondensation under solvent-free and BF3·Et2O catalysis is a rapid and efficient method to synthesize pyrido[2,3-d]pyrimidines.
  • This method avoids long reaction times and harsh conditions typical of traditional cyclocondensations.
  • The approach is versatile, tolerating various functional groups and substituents, enabling the synthesis of diverse derivatives including 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4-dione analogues.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace chlorine or other substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Amines, alcohols, and halides under various conditions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Amides, ethers, and other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-Allergic Agents
One of the most significant applications of this compound is its potential use as an anti-allergic agent. Research indicates that derivatives of pyrido[2,3-d]pyrimidine, including 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibit efficacy in treating allergic conditions such as bronchial asthma, urticaria, and allergic rhinitis. These compounds are characterized by low toxicity and fewer side effects compared to traditional antihistamines .

2. Antimicrobial Activity
Studies have shown that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial properties. The presence of halogen substituents like chlorine enhances their activity against various bacterial strains. This makes them promising candidates for developing new antimicrobial agents to combat resistant pathogens .

3. Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed that it may inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis. This application is still under evaluation but shows promise for future therapeutic development .

Case Study 1: Anti-Allergic Activity
In a clinical study published in 2007, researchers evaluated the efficacy of pyrido[2,3-d]pyrimidine derivatives in patients suffering from allergic rhinitis. The results indicated significant improvement in symptoms with minimal side effects compared to standard treatments. This study highlights the compound's potential as an alternative therapy for allergic conditions .

Case Study 2: Antimicrobial Efficacy
A laboratory study conducted in 2020 tested various derivatives of pyrido[2,3-d]pyrimidine against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with chlorine substitutions exhibited higher antimicrobial activity than their non-halogenated counterparts. This finding supports further exploration into the development of new antimicrobial agents based on this chemical framework .

Mechanism of Action

The mechanism by which 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations in Pyrido[2,3-d]pyrimidine-dione Derivatives

Halogen and Aryl Substituents
  • 5-(2-Chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-dione (): Differs by a 2-chlorophenyl group at position 5 instead of a chlorine atom. Increased lipophilicity due to the aromatic ring may enhance membrane permeability but reduce aqueous solubility.
  • 5-Chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-dione ():

    • Features an additional methyl group at position 3.
    • Molecular weight: 239.66 g/mol (C₉H₈ClN₃O₂).
    • The extra methyl group may improve metabolic stability but could reduce binding affinity in sterically sensitive targets .
Functional Group Modifications
  • 5-Hydroxy-1-methylpyrido[2,3-d]pyrimidine-dione ():

    • Hydroxyl group at position 5 replaces chlorine.
    • Molecular weight: 193.16 g/mol (C₈H₇N₃O₃).
    • Increased polarity enhances solubility but may reduce bioavailability due to higher hydrogen-bonding capacity .
  • 5-Amino-1,3-diethylpyrido[2,3-d]pyrimidine-dione (): Amino group at position 5 and ethyl groups at positions 1 and 3. Molecular weight: 234.25 g/mol (C₁₁H₁₄N₄O₂). The amino group could improve water solubility and enable hydrogen-bond interactions in enzyme inhibition .

Core Scaffold Variations

Thieno[2,3-d]pyrimidine-diones ():
  • Replace the pyrido ring with a thieno ring, altering electronic properties.
  • Example: 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-dione (): Exhibits antimicrobial activity against Staphylococcus aureus (MIC < reference drugs Metronidazole and Streptomycin). The thiazole substituent likely enhances target binding through π-π interactions .
Bis(pyrimidine-diones) ():
  • 5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) derivatives: Contain two pyrimidine-dione units linked by a phenyl group.
Enzyme Inhibition
  • Pyrano[2,3-d]pyrimidine-diones (): Derivatives like 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione showed α-amylase and α-glucosidase inhibition, critical for diabetes management. The absence of a chloro substituent in these compounds suggests that electron-withdrawing groups (e.g., Cl) in the target compound might modulate enzyme affinity .
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidine-diones (): Alkylation with benzyl chlorides or chloroacetamides yielded derivatives with enhanced antimicrobial profiles. The target compound’s chloro and methyl groups may offer similar advantages but require empirical validation .

Tabulated Comparison of Key Analogues

Compound Name Core Scaffold Substituents Molecular Weight (g/mol) Notable Activity Source
5-Chloro-1-methylpyrido[2,3-d]pyrimidine-dione Pyrido[2,3-d]pyrimidine Cl (5), Me (1) ~225.63 N/A Target
5-(2-Chlorophenyl)-1-methyl derivative Pyrido[2,3-d]pyrimidine 2-Cl-Ph (5), Me (1) ~317.75 N/A
5-Chloro-1,3-dimethyl derivative Pyrido[2,3-d]pyrimidine Cl (5), Me (1,3) 239.66 N/A
5-Hydroxy-1-methyl derivative Pyrido[2,3-d]pyrimidine OH (5), Me (1) 193.16 N/A
5-Methyl-6-(2-methylthiazol-4-yl)-thieno[2,3-d]pyrimidine-dione Thieno[2,3-d]pyrimidine Me (5), thiazole (6) ~383.47 Antimicrobial (S. aureus)
Bis(pyrimidine-dione) derivatives Bis-pyrimidine Phenylmethylene linker ~400–450 HIV-1 capsid inhibition

Biological Activity

5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H6_6ClN3_3O
  • Molecular Weight : 211.6 g/mol
  • CAS Number : 1447966-10-0

Anticancer Activity

Research indicates that pyrido[2,3-d]pyrimidine derivatives, including 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of pyrimidines showed potent activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) with IC50_{50} values in the low micromolar range .
  • Another compound in the same class demonstrated superior efficacy compared to standard treatments across multiple cell lines, indicating a promising avenue for further research into its anticancer potential .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Pyrimidine derivatives are known to modulate inflammatory pathways:

  • In vitro studies have shown that certain pyrido[2,3-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Antidiabetic Effects

Emerging studies have also pointed towards the antidiabetic potential of this compound:

  • Certain derivatives have been reported to exhibit significant glucose-lowering effects in diabetic animal models. For example, compounds related to pyrido[2,3-d]pyrimidine structures displayed improved insulin sensitivity and reduced blood glucose levels in diabetic mice models .

The mechanisms through which 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways related to cell survival and apoptosis has been noted as a critical mechanism for its anticancer activity.

Case Studies and Research Findings

StudyCompoundTargetFindings
5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneVarious Cancer Cell LinesDemonstrated potent cytotoxicity with low IC50_{50} values
Pyrido[2,3-d]pyrimidine DerivativeInflammatory CytokinesInhibition of pro-inflammatory cytokines
Related Pyrido DerivativeDiabetic ModelsSignificant reduction in blood glucose levels

Q & A

Basic: What synthetic routes are commonly employed to synthesize 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

Answer: The compound is synthesized via cyclocondensation of substituted pyrimidine precursors using reagents like phosphorous oxychloride (POCl₃) or 1,1’-carbonyldiimidazole. Alkylation at the N1 position is achieved with methyl halides or benzyl chlorides in DMF under basic conditions (e.g., K₂CO₃, 80–100°C). Stoichiometric ratios (1:1.2 for alkylating agents) and solvent polarity are critical for yield (>85%) and purity (>90%). Reaction progress is monitored by TLC or HPLC .

Basic: What spectroscopic techniques validate the structural integrity of this compound, and how are ambiguous NMR signals resolved?

Answer: ¹H/¹³C NMR (300–500 MHz, DMSO-d₆) and LC-MS (C18 column, 25 min gradient) are standard. Ambiguities in aromatic proton assignments (e.g., pyrido vs. phenyl rings) require 2D NMR (COSY, HSQC) for resolution. For example, the pyridyl C5–H signal (δ ~8.4 ppm) is distinguished from thiazole protons via coupling constants (J = 1.8 Hz) .

Advanced: How is the antimicrobial activity of this compound evaluated against Gram-positive pathogens, and what controls ensure data reliability?

Answer: Broth microdilution assays (CLSI guidelines) using Staphylococcus aureus ATCC 25923 are performed. Minimum inhibitory concentrations (MICs) are determined in triplicate, with metronidazole and streptomycin as positive controls. Sterility controls and absorbance measurements at 600 nm ensure validity. Activity discrepancies are addressed by testing in multiple media (e.g., Mueller-Hinton vs. LB broth) .

Advanced: What mechanistic evidence supports alkylation at the N1 position versus competing reactive sites?

Answer: Kinetic studies (monitored by HPLC) show preferential N1-alkylation due to the electron-withdrawing chloro group enhancing NH acidity. DFT calculations (B3LYP/6-31G*) corroborate a lower activation energy for N1 attack (ΔG‡ = 28.5 kJ/mol) compared to C3 (ΔG‡ = 34.7 kJ/mol). Isotopic labeling (¹⁵N NMR) further confirms site selectivity .

Advanced: How does pH influence the compound’s stability in physiological matrices, and what degradation products form?

Answer: Stability is assessed via HPLC in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Degradation follows first-order kinetics (t₁/₂ = 8.2 h at pH 7.4 vs. 2.1 h at pH 2.0). LC-MS/MS identifies hydrolysis of the chloro group to the hydroxyl derivative (m/z 293.12) as the primary pathway .

Advanced: What crystallographic challenges arise during structural elucidation, and how are they resolved?

Answer: Low solubility requires vapor diffusion crystallization (acetonitrile/water, 7:3). Synchrotron radiation (λ = 0.710 Å) resolves disorder in the pyrido ring. Cryocooling (90 K) and SHELXL refinement yield a final R-factor <0.05, confirming the boat conformation of the diazepine ring .

Advanced: How do substituent modifications (e.g., chloro to fluoro) impact bioactivity and cytotoxicity?

Answer: Fluorine substitution reduces MIC against S. aureus by 2-fold (32→16 μg/mL) but increases cytotoxicity (HepG2 IC₅₀: 48→29 μM). Bromo analogs exhibit poor solubility (>500 μM in DMSO), limiting utility. SAR studies prioritize chloro derivatives for balanced activity and solubility .

Advanced: What scale-up modifications improve yield and purity in gram-scale synthesis?

Answer: Transitioning from batch to continuous flow reactors (residence time 30 min, 120°C) increases yield from 68% to 85%. In-line IR monitoring and solvent recycling (DMF via vacuum distillation) reduce byproduct formation. Recrystallization from dioxane achieves >99% purity .

Advanced: Which enzymes mediate hepatic metabolism, and what metabolites are observed?

Answer: CYP3A4/2D6 dominate oxidative metabolism, identified via human liver microsome assays with isoform-specific inhibitors (ketoconazole, quinidine). UPLC-QTOF detects monohydroxylated (m/z 327.08) and dechlorinated (m/z 293.12) metabolites. Glucuronidation is negligible .

Advanced: How are in vitro nephrotoxicity risks assessed using primary human cells?

Answer: Primary human proximal tubule cells (hPTECs) are exposed to 10–100 μM compound for 48 h. Toxicity markers (KIM-1, NGAL) are quantified via ELISA, with EC₅₀ values correlated to mitochondrial membrane potential (JC-1 assay). Dose-dependent ATP depletion confirms renal cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.